1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
The compound “1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole” is a benzimidazole derivative . Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for the synthesis of imidazole derivatives involve the reaction of glyoxal, formaldehyde, and ammonia . Recent advances in the synthesis of substituted imidazoles have been highlighted .Scientific Research Applications
Synthesis and Characterization
The compound 1-(4-Fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is involved in various synthetic processes and has been characterized through different methods. For instance, a related compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, was synthesized from o-phenylenediamine and ethyl acetoacetate, with the reaction conditions optimized for yield, demonstrating the compound's potential for further chemical modifications and applications in synthesis and characterization studies (Huang Jin-qing, 2009).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, which are structurally similar to this compound, have shown significant antibacterial activities against rice bacterial leaf blight. This indicates the potential for these compounds to be developed into effective antibacterial agents for agricultural applications (Li Shi et al., 2015).
Antioxidant and Antimicrobial Activities
A series of benzimidazole derivatives, including 2-(4-fluorobenzyl)-1H-benzimidazole compounds, were synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, specifically the oxadiazole and thiosemicarbazide derivatives, showed very good ABTS scavenging activities, indicating their potential as therapeutic agents with antioxidant properties (E. Menteşe, S. Ülker, B. Kahveci, 2015).
Nonlinear Optical Materials
1-(2,4-Difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole and its derivatives were synthesized and characterized, showing significant potential as non-linear optical (NLO) materials due to their high molecular hyperpolarizabilities and microscopic NLO behavior. This suggests the application of such compounds in the development of NLO devices (I. Manikandan, M. Perumal, K. Jayamoorthy, 2019).
Safety and Hazards
Future Directions
Benzimidazole derivatives, such as “1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole”, continue to be an active and attractive topic of medicinal chemistry due to their broad spectrum of bioactivities . Future research may focus on the development of novel and potent imidazole- and benzimidazole-containing drugs .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-4-2-3-5-14(13)18(15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZSZYVMDWJAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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